3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a hydrazono group, and a dichlorobenzoate moiety. Its molecular formula is C27H25Cl2N3O6, and it has a molecular weight of 558.423 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with ethyl chloroformate to form an ethoxyphenyl carbamate intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is further reacted with 2,4-dichlorobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile. Catalysts and reagents such as triethylamine and pyridine may also be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(E)-({[(4-Ethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate
- 5-Amino-4-((4-ethoxy-phenyl)-hydrazono)-2-phenyl-2,4-dihydro-pyrazol-3-one
Uniqueness
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
CAS No. |
767333-93-7 |
---|---|
Molecular Formula |
C24H19Cl2N3O5 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O5/c1-2-33-18-9-7-17(8-10-18)28-22(30)23(31)29-27-14-15-4-3-5-19(12-15)34-24(32)20-11-6-16(25)13-21(20)26/h3-14H,2H2,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
NHWGCYUCVCMILV-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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